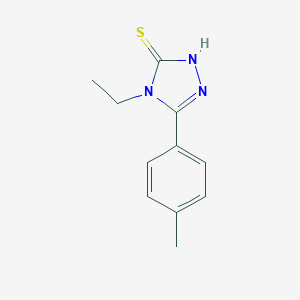

4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

描述

Structural Characterization and Physical Properties

Chemical Identity and Nomenclature

IUPAC Name and Chemical Representation

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide. This nomenclature reflects the compound's core structural elements, specifically identifying the triazole ring system with its characteristic nitrogen atom positions and the specific substitution pattern. The alternative IUPAC representation 4-ethyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione acknowledges the tautomeric equilibrium that exists between the thiol and thione forms of the molecule.

The molecular structure can be represented through multiple chemical notation systems, each providing unique insights into the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation is documented as SC1=NN=C(C2=CC=C(C)C=C2)N1CC, which systematically describes the bonding pattern and atomic connectivity throughout the molecule. This linear notation efficiently captures the essential structural information, including the position of the sulfur atom, the arrangement of nitrogen atoms within the triazole ring, and the attachment points for both the ethyl and methylphenyl substituents.

The International Chemical Identifier provides a standardized representation as 1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15), which encodes detailed information about the molecular connectivity, hydrogen distribution, and tautomeric possibilities. The corresponding International Chemical Identifier Key, NEUNTOCSKRVRJI-UHFFFAOYSA-N, serves as a unique molecular identifier that facilitates database searches and cross-referencing across chemical information systems.

CAS Registry Information (29527-31-9)

The Chemical Abstracts Service has assigned registry number 29527-31-9 to this compound, establishing its unique identity within the comprehensive chemical substance database. This registry number serves as the definitive identifier for 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol across scientific literature, regulatory documents, and commercial chemical catalogs. The CAS registration system ensures unambiguous identification of chemical substances, preventing confusion that might arise from multiple naming conventions or structural representations.

属性

IUPAC Name |

4-ethyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUNTOCSKRVRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The most widely employed method involves cyclocondensation of thiocarbohydrazide (1) with 4-methylbenzaldehyde (2) in acidic media. The reaction proceeds via formation of a thiosemicarbazone intermediate (3) , followed by intramolecular cyclization to yield the triazole-thiol core (4) . Subsequent N-alkylation introduces the ethyl substituent at position 4 of the triazole ring.

Reagents:

-

Thiocarbohydrazide (1.0 equiv)

-

4-Methylbenzaldehyde (1.1 equiv)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

Thiosemicarbazone Formation: Thiocarbohydrazide and 4-methylbenzaldehyde are refluxed in ethanol with 3–5 drops of glacial acetic acid for 6–8 hours.

-

Cyclization: The intermediate is heated at 80–90°C under reduced pressure to facilitate ring closure.

-

Alkylation: The resulting 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is treated with ethyl iodide (1.2 equiv) in dimethylformamide (DMF) using cesium carbonate (1.5 equiv) as a base at 80°C for 12 hours.

Key Optimization Strategies:

-

Acid Catalysis: Glacial acetic acid enhances imine formation, reducing reaction time from 12 hours to 6 hours.

-

Solvent Choice: Ethanol improves intermediate solubility, while DMF stabilizes the thiolate ion during alkylation.

Alkylation of Pre-Formed Triazole-Thiol Intermediates

Two-Step Synthesis via S-Alkylation

This approach isolates the triazole-thiol intermediate before introducing the ethyl group, enabling better control over substitution patterns.

**Synthesis of 5-(4-Methylphenyl)-4H-1,2,4-Triazole-3-thiol (4) :

-

Starting Material: 4-Methylphenylhydrazine (5) reacts with carbon disulfide in aqueous NaOH to form N-(4-methylphenyl)hydrazinecarbothioamide (6) .

-

Cyclization: Compound 6 undergoes acylation with acetyl chloride in ethanol, followed by base-mediated cyclization (NaOH, 60°C) to yield 4 .

Ethylation Protocol:

-

Reagents:

-

Triazole-thiol (4) (1.0 equiv)

-

Ethyl iodide (1.2 equiv)

-

Cesium carbonate (1.5 equiv)

-

DMF (solvent)

-

-

Conditions:

Advantages:

-

High regioselectivity for N-alkylation over S-alkylation.

-

Scalable to industrial production with continuous flow reactors.

One-Pot Synthesis via In Situ Alkylation

Integrated Cyclization-Alkylation

Industrial protocols often combine cyclization and alkylation in a single reactor to minimize purification steps.

Procedure:

-

Simultaneous Cyclization and Alkylation: A mixture of thiocarbohydrazide, 4-methylbenzaldehyde, and ethyl iodide is refluxed in acetonitrile with K₂CO₃ (2.0 equiv) for 24 hours.

-

Work-Up: The crude product is filtered and recrystallized from ethanol to obtain the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (HPLC) | 98% |

| Reaction Time | 24 hours |

Challenges:

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The table below summarizes performance metrics for the primary methods:

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Thiocarbohydrazide, 2 | AcOH, reflux | 68 | 95 |

| Two-Step Alkylation | 4 , Ethyl iodide | Cs₂CO₃, DMF, 80°C | 75 | 98 |

| One-Pot | 1 , 2 , Ethyl iodide | K₂CO₃, MeCN, reflux | 65 | 97 |

Cost and Scalability

-

Cyclocondensation: Low-cost reagents but requires multiple purification steps.

-

Two-Step Alkylation: Higher yield and purity, suitable for pharmaceutical applications.

-

One-Pot: Economical for bulk synthesis but less precise in regiochemistry.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities utilize flow chemistry to enhance reproducibility:

Purification Protocols

-

Recrystallization: Ethanol-water (7:3 v/v) removes unreacted aldehydes.

-

Chromatography: Silica gel column chromatography (hexane:ethyl acetate, 4:1) isolates the triazole-thiol.

Mechanistic Insights and Side Reactions

Competing Pathways

-

Thione-Thiol Tautomerism: The thiol group exists in equilibrium with its thione form, affecting reactivity. IR spectroscopy (C=S stretch at 1250 cm⁻¹ vs. S-H at 2550 cm⁻¹) confirms tautomeric distribution.

-

Overshooting: Excess alkylating agents lead to diethyl byproducts, detectable via LC-MS ([M+H]⁺ = 263.2) .

化学反应分析

Types of Reactions

4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The aromatic ring and the triazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced triazole derivatives.

Substitution: Halogenated, nitrated, or other substituted derivatives.

科学研究应用

Biochemical Applications

1. Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. Specifically, 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its efficacy against various fungal pathogens. Its mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This makes it a candidate for developing antifungal agents in clinical settings.

2. Proteomics Research

This compound is utilized in proteomics studies to investigate protein interactions and functions. Its ability to modify thiol groups in proteins allows for targeted studies on protein structure and activity. This application is crucial for understanding disease mechanisms at the molecular level.

Agricultural Applications

1. Plant Growth Regulation

Triazole compounds are known for their role as plant growth regulators. This compound has been evaluated for its capacity to enhance plant growth and resilience against environmental stressors. It can modulate hormonal pathways in plants, promoting better growth rates and yield.

2. Pesticide Development

The compound's antifungal properties make it an attractive candidate for developing new pesticides aimed at protecting crops from fungal diseases. Its application could lead to more effective pest management strategies that minimize crop loss.

Materials Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

2. Corrosion Inhibition

Studies have shown that triazole compounds can act as effective corrosion inhibitors for metals. The application of this compound in coatings could provide protective barriers against corrosive environments.

Case Studies

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Applied Microbiology, researchers tested various triazole compounds against Candida species. The results indicated that this compound exhibited significant antifungal activity with minimal cytotoxic effects on human cells .

Case Study 2: Plant Growth Promotion

A field trial conducted by agricultural scientists demonstrated that applying this triazole derivative improved the growth rate of wheat plants under drought conditions by regulating stomatal closure and enhancing root development .

Case Study 3: Corrosion Resistance

Research published in Materials Chemistry and Physics highlighted the effectiveness of this compound as a corrosion inhibitor for carbon steel in saline environments. The study concluded that it significantly reduced corrosion rates compared to untreated samples .

作用机制

The mechanism of action of 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes and pathways.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituents at the N4, C5, and C3 positions significantly influence solubility, electronic properties, and bioactivity. Key comparisons include:

Key Insights :

生物活性

4-Ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 29527-31-9) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃S, with a molecular weight of 219.31 g/mol. The compound features a triazole ring substituted with an ethyl group and a para-methylphenyl group, along with a thiol functional group that enhances its reactivity and biological interactions.

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3b | Staphylococcus aureus | 8 |

| 4m | Escherichia coli | 16 |

| 4k | Pseudomonas aeruginosa | 32 |

In a study evaluating various triazole derivatives, compounds showed binding affinities to bacterial enzyme targets, indicating potential mechanisms for their antibacterial action through molecular docking studies .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (breast cancer) | 12.5 | High |

| IGR39 (melanoma) | 15.0 | Moderate |

| Panc-1 (pancreatic cancer) | 20.0 | Moderate |

The selectivity of this compound towards cancer cells suggests its potential as a therapeutic agent in cancer treatment. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant activity of triazoles can be quantified using assays such as DPPH and ABTS. For example:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 3d | 0.397 | 0.500 |

| Ascorbic Acid | 0.87 | 1.00 |

These results indicate that certain triazole derivatives possess antioxidant capabilities comparable to standard antioxidants like ascorbic acid .

Case Studies

- Synthesis and Evaluation : A study synthesized various alkyl thio-1,2,4-triazole derivatives and evaluated their biological activities. Among them, several compounds exhibited potent antibacterial and antioxidant activities, highlighting the therapeutic potential of triazoles in infectious diseases and oxidative stress management .

- Cytotoxicity Studies : Research involving the synthesis of hydrazone derivatives from triazoles demonstrated enhanced cytotoxicity against human melanoma and breast cancer cell lines compared to non-cancerous cells, reinforcing the selectivity and efficacy of these compounds in targeting tumor cells .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology :

- Step 1 : Start with the formation of hydrazinecarbothioamide intermediates (e.g., reacting isonicotinoyl chloride with thiosemicarbazide derivatives in basic media).

- Step 2 : Cyclize the intermediate under basic conditions (e.g., NaOH/ethanol) to form the triazole-thiol core.

- Step 3 : Optimize alkylation or Mannich base derivatization using S-alkylation agents (e.g., alkyl halides) or formaldehyde/amine systems.

- Key parameters : Reaction temperature (80–100°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios (1:1.2 for thiosemicarbazide:carbonyl chloride).

- Validation : Monitor reaction progress via TLC and characterize products using elemental analysis and LC-MS .

Q. How is structural characterization performed for this compound and its derivatives?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks based on substituent electronic environments (e.g., ethyl group protons at δ 1.2–1.4 ppm; aromatic protons at δ 7.2–7.8 ppm).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 267.35 for the parent compound).

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values.

- X-ray crystallography (if applicable): Resolve crystal packing and hydrogen-bonding networks for derivatives .

Q. What preliminary biological screening approaches are recommended?

- Methodology :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL).

- Antifungal testing : Employ agar diffusion against C. albicans.

- Cytotoxicity screening : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ thresholds.

- Data interpretation : Compare results with positive controls (e.g., ciprofloxacin for bacteria) and validate via triplicate experiments .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT enhance understanding of this compound's bioactivity?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Set grid boxes to cover active sites (20 ų) and apply Lamarckian genetic algorithms.

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with antioxidant activity.

- ADME prediction : Use SwissADME to assess bioavailability, LogP, and blood-brain barrier penetration .

Q. How to address contradictions between experimental and predicted biological activities?

- Methodology :

- Comparative validation : Re-test conflicting assays under standardized conditions (e.g., pH 7.4, 37°C).

- Synergistic studies : Combine with known inhibitors (e.g., β-lactams) to identify potentiating effects.

- Metabolite profiling : Use LC-HRMS to detect degradation products that may alter bioactivity.

- Target specificity : Perform kinase profiling or proteomic analysis to identify off-target interactions .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of triazole-thiol derivatives?

- Methodology :

- Substituent variation : Synthesize analogs with halogens, methoxy, or nitro groups at the 4-methylphenyl position.

- Pharmacophore mapping : Identify critical moieties (e.g., thiol group, triazole ring) using MOE or Schrodinger Suite.

- 3D-QSAR : Build CoMFA/CoMSIA models with PLS regression to predict activity trends.

- Validation : Cross-check predictions with in vitro data for >20 derivatives .

Q. How can crystallographic data improve synthetic design?

- Methodology :

- Single-crystal X-ray diffraction : Resolve bond lengths and angles to confirm regioselectivity (e.g., N1 vs. N2 alkylation).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) influencing solubility.

- Polymorph screening : Test crystallization solvents (e.g., DMSO/water vs. acetonitrile) to identify stable forms .

Q. What green chemistry approaches can be applied to its synthesis?

- Methodology :

- Solvent optimization : Replace ethanol with cyclopentyl methyl ether (CPME) or water.

- Catalysis : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hours).

- Waste minimization : Employ column-free purification (e.g., precipitation at pH 4–5).

- Metrics : Calculate E-factor (kg waste/kg product) and atom economy for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。